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Abstract
Cofrogliptin (also known as HSK7653) is a potent, orally administered, long-acting inhibitor of

dipeptidyl peptidase-4 (DPP-4).[1][2] Developed for the treatment of type 2 diabetes mellitus

(T2DM), its distinct pharmacokinetic profile supports a novel biweekly dosing regimen.[3][4]

Preclinical studies have demonstrated sustained DPP-4 inhibition, leading to improved

glycemic control in various animal models. This technical guide provides a comprehensive

overview of the preclinical pharmacology of Cofrogliptin, detailing its mechanism of action, in

vitro and in vivo activity, pharmacokinetic properties, and safety profile, supported by

experimental protocols and visual diagrams to facilitate a deeper understanding for research

and development professionals.

Mechanism of Action
Cofrogliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[5] DPP-4

is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin

hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic

polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and

potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing

glucagon release from α-cells.[5]
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By inhibiting DPP-4, Cofrogliptin prevents the degradation of active GLP-1 and GIP, thereby

increasing their circulating levels and prolonging their action.[3][5] This enhancement of the

incretin system leads to improved glycemic control, characterized by lower fasting and

postprandial blood glucose levels.[5] A key advantage of this mechanism is its glucose-

dependent nature, which translates to a lower risk of hypoglycemia compared to some other

classes of antidiabetic agents.[3]
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Caption: Mechanism of action of Cofrogliptin.
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In Vitro Pharmacology
DPP-4 Inhibitory Activity
Cofrogliptin is a highly potent inhibitor of the DPP-4 enzyme. In vitro enzymatic assays have

demonstrated its strong inhibitory capability.

Table 1: In Vitro DPP-4 Inhibitory Activity

Compound Parameter Value (nM)

| Cofrogliptin | IC50 | 4.18[1] |

Experimental Protocol: DPP-4 Inhibitor Screening Assay
This protocol describes a representative fluorescence-based method for determining the in vitro

inhibitory activity of compounds against DPP-4.

Reagent Preparation:

Assay Buffer: Prepare a 20 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl and 1

mM EDTA.[6]

DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 enzyme in cold Assay Buffer

to the desired working concentration. Keep on ice.[6][7]

Substrate Solution: Dilute a stock solution of the fluorogenic substrate H-Gly-Pro-

Aminomethylcoumarin (AMC) in Assay Buffer.[6][7]

Test Compound (Inhibitor): Prepare serial dilutions of Cofrogliptin in the appropriate

solvent (e.g., DMSO) and then dilute further in Assay Buffer to the final desired

concentrations.

Assay Procedure (96-well plate format):

Control Wells:
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100% Initial Activity: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10

µL of the solvent used for the inhibitor.[6]

Background Control: Add 40 µL of Assay Buffer and 10 µL of the inhibitor solvent.[6]

Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of

the diluted Cofrogliptin solution to triplicate wells.[6]

Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[8]

Reaction Initiation: Add 50 µL of the Substrate Solution to all wells to initiate the enzymatic

reaction. The final volume in each well is 100 µL.[7]

Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.[7][8]

Data Analysis:

Measure the fluorescence intensity using a microplate reader with an excitation

wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7]

Subtract the background fluorescence from all readings.

Calculate the percentage of inhibition for each Cofrogliptin concentration relative to the

uninhibited enzyme control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Pharmacology and Pharmacodynamics
Preclinical studies in various animal models have confirmed the potent and long-lasting

antidiabetic efficacy of Cofrogliptin.

DPP-4 Inhibition in Animal Models
Oral administration of Cofrogliptin resulted in potent, dose-dependent, and sustained

inhibition of plasma DPP-4 activity in mice and rhesus monkeys.
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In ob/ob Mice: A single oral dose of Cofrogliptin demonstrated a stronger and more

prolonged inhibition of plasma DPP-4 compared to omarigliptin.[9] It also led to a reduction in

HbA1c levels at doses of 3 and 10 mg/kg.[1]

In Rhesus Monkeys: A single 10 mg/kg oral dose of Cofrogliptin maintained over 80%

plasma DPP-4 inhibition for at least 12 days.[1] The inhibition rates were 76.16% and

43.41% at the end of the second and third weeks post-administration, respectively,

highlighting its ultra-long duration of action.[1]

Table 2: In Vivo Pharmacodynamic Effects of Cofrogliptin

Species Model Dose (Oral)
Primary
Outcome

Result

ob/ob Mice T2DM Model 3, 10, 30 mg/kg
Plasma DPP-4
Inhibition

Strong, dose-
dependent
inhibition.[1]

ob/ob Mice T2DM Model 3, 10 mg/kg HbA1c Levels
Decreased

HbA1c.[1]

| Rhesus Monkeys | Normal | 10 mg/kg | Plasma DPP-4 Inhibition | >80% inhibition for at least

12 days.[1] |

Oral Glucose Tolerance Test (OGTT)
The ability of Cofrogliptin to improve glucose tolerance is a key indicator of its in vivo efficacy.

While specific OGTT data for Cofrogliptin from preclinical literature is not detailed in the

provided search results, this is a standard test for all DPP-4 inhibitors. The expected outcome

is a significant reduction in glucose excursion following an oral glucose challenge.

Experimental Protocol: Oral Glucose Tolerance Test
(OGTT) in Mice
This protocol outlines a typical procedure for assessing the effect of a test compound on

glucose tolerance in mice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10857050?utm_src=pdf-body
https://www.targetmol.com/compound/cofrogliptin
https://www.medchemexpress.com/cofrogliptin.html
https://www.benchchem.com/product/b10857050?utm_src=pdf-body
https://www.medchemexpress.com/cofrogliptin.html
https://www.medchemexpress.com/cofrogliptin.html
https://www.benchchem.com/product/b10857050?utm_src=pdf-body
https://www.medchemexpress.com/cofrogliptin.html
https://www.medchemexpress.com/cofrogliptin.html
https://www.medchemexpress.com/cofrogliptin.html
https://www.benchchem.com/product/b10857050?utm_src=pdf-body
https://www.benchchem.com/product/b10857050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Preparation:

Use appropriate mouse models (e.g., C57BL/6J or diabetic models like db/db or ob/ob

mice).

Acclimatize animals for at least one week before the experiment.

Fast the mice overnight (typically 12-16 hours) with free access to water.[10][11]

Compound Administration:

Administer Cofrogliptin or vehicle (e.g., 1% hypromellose) via oral gavage at the desired

doses.[9]

The timing of administration can vary depending on the study's objective (e.g., 30 minutes

or 16 hours before the glucose challenge).[10]

Procedure:

At time t=0, collect a baseline blood sample from the tail vein to measure fasting glucose

levels.

Immediately after the baseline sample, administer a glucose solution (typically 2 g/kg body

weight) via oral gavage.

Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120

minutes) after the glucose challenge.

Measure blood glucose concentrations at each time point using a glucometer.

Data Analysis:

Plot the mean blood glucose concentration versus time for each treatment group.

Calculate the Area Under the Curve (AUC) for the glucose excursion profile from 0 to 120

minutes for each animal.
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Compare the AUC values between the Cofrogliptin-treated groups and the vehicle-

treated group using appropriate statistical tests (e.g., ANOVA). A significant reduction in

AUC indicates improved glucose tolerance.

OGTT Experimental Workflow
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Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Preclinical Pharmacokinetics
Cofrogliptin exhibits a pharmacokinetic profile characterized by an exceptionally long half-life

and high oral exposure, which is consistent with its prolonged pharmacodynamic effects.

Table 3: Pharmacokinetic Parameters of Cofrogliptin in ICR Mice
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Parameter IV Dose (0.5 mg/kg) PO Dose (2 mg/kg)

Cofrogliptin

t1/2 (h) 25.6 ± 9.6 29.9 ± 3.2

Cl (mL/min/kg) 2.57 ± 0.09 -

Vdss (L/kg) 3.30 ± 0.33 -

Cmax (ng/mL) - 352 ± 20

AUC0-t (ng·h/mL) - 7898 ± 873

F (%) - 62.2 ± 6.9

Omarigliptin (for comparison)

t1/2 (h) 3.05 ± 0.6 4.65 ± 1.4

F (%) - 95.0 ± 29

Data presented as mean ± SD. Source: MedChemExpress.[1]

Preclinical pharmacokinetic data clearly distinguish Cofrogliptin from other long-acting DPP-4

inhibitors.[4] For instance, after oral administration in mice, Cofrogliptin's half-life was

significantly longer than that of omarigliptin (29.9 h vs. 4.65 h).[4] This extended half-life is a

key attribute supporting its potential for a biweekly dosing schedule in clinical use.[3]

Toxicology and Safety
Preclinical and early clinical data indicate that Cofrogliptin is generally well-tolerated.[12] In

clinical trials, the incidence of hypoglycemia was low and not significantly different from

placebo, with no severe hypoglycemic events reported.[13][14] Common adverse events

observed in human studies included hyperuricemia, hyperlipidemia, and upper respiratory tract

infections, which were generally mild to moderate.[13][15]

Conclusion
The preclinical pharmacological profile of Cofrogliptin strongly supports its development as an

innovative treatment for type 2 diabetes. Its high potency as a DPP-4 inhibitor, combined with
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an exceptionally long pharmacokinetic half-life, translates into a sustained and durable

pharmacodynamic effect. This profile, demonstrated through potent and prolonged DPP-4

inhibition in multiple animal species, provides a solid rationale for the biweekly dosing regimen

explored in clinical trials. The favorable safety profile, particularly the low risk of hypoglycemia,

further enhances its potential as a valuable therapeutic option that may improve patient

adherence and long-term glycemic management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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